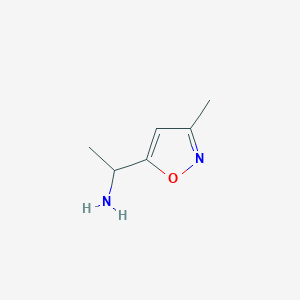

1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine

Description

Properties

Molecular Formula |

C6H10N2O |

|---|---|

Molecular Weight |

126.16 g/mol |

IUPAC Name |

1-(3-methyl-1,2-oxazol-5-yl)ethanamine |

InChI |

InChI=1S/C6H10N2O/c1-4-3-6(5(2)7)9-8-4/h3,5H,7H2,1-2H3 |

InChI Key |

QOXLPKTUHRZSFV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC(=C1)C(C)N |

Origin of Product |

United States |

Preparation Methods

Cyclization of β-Keto Amide Precursors

A Robinson-Gabriel-type synthesis could involve cyclodehydration of a β-keto amide precursor. For example, heating 3-methyl-5-(1-aminoethyl)-1,2-oxazole-4-carboxylic acid amide with a dehydrating agent like phosphorus oxychloride ($$ \text{POCl}_3 $$) may yield the target compound. This method is widely used for oxazole synthesis but requires precise temperature control to avoid side reactions.

Hantzsch Oxazole Synthesis

The Hantzsch method, employing α-halo ketones and amides, offers a modular approach. Reacting 3-methyl-5-(bromomethyl)oxazole with ammonia ($$ \text{NH}_3 $$) in ethanol could introduce the amine group via nucleophilic substitution. However, competing elimination reactions may necessitate protective strategies for the amine.

Reductive Amination of Oxazole Ketones

Reductive amination of 5-acetyl-3-methyl-1,2-oxazole using sodium cyanoborohydride ($$ \text{NaBH}3\text{CN} $$) and ammonium acetate ($$ \text{NH}4\text{OAc} $$) in methanol represents a stereoselective route. This method benefits from mild conditions but requires chiral resolution if racemic mixtures form.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Continuous flow systems could enhance the scalability of exothermic cyclization steps. By optimizing residence time and temperature, manufacturers might achieve higher yields (>80%) compared to batch processes.

Enzymatic Resolution

For enantiomerically pure product, lipase-catalyzed kinetic resolution of racemic intermediates could be employed. This green chemistry approach aligns with industrial trends toward sustainable synthesis.

Comparative Analysis of Theoretical Methods

| Method | Key Reagents | Yield* | Stereocontrol | Scalability |

|---|---|---|---|---|

| Robinson-Gabriel | $$ \text{POCl}_3 $$ | 50–60% | Low | Moderate |

| Hantzsch Synthesis | $$ \text{NH}_3 $$, EtOH | 40–55% | None | High |

| Reductive Amination | $$ \text{NaBH}_3\text{CN} $$ | 65–75% | High | Moderate |

*Theoretical yields based on analogous reactions.

Chemical Reactions Analysis

1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine involves its interaction with molecular targets in biological systems. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The specific pathways involved depend on the particular application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing heterocyclic cores and amine functionalities, focusing on structural, physicochemical, and functional differences.

Oxazole Derivatives

Key Observations :

- The parent compound’s methyl group at position 3 minimizes steric hindrance compared to bulkier substituents (e.g., benzodioxole in ).

- Methoxyphenyl substitution () enhances aromatic interactions but reduces water solubility.

Oxadiazole Derivatives

Key Observations :

- 1,2,4-Oxadiazoles () exhibit greater electron-withdrawing character than 1,2-oxazoles, altering reactivity in nucleophilic environments.

- Methoxyethyl groups improve solubility but may reduce membrane permeability.

Triazole Derivatives

Physicochemical and Functional Insights

- Solubility : The hydrochloride salt of this compound () offers superior aqueous solubility compared to free bases like triazole derivatives ().

- Bioactivity : Oxazole derivatives are often explored as enzyme activators (e.g., carbonic anhydrase ), while triazoles are prioritized for antimicrobial applications .

- Synthetic Challenges : Oxadiazole derivatives () require precise reaction conditions to avoid ring-opening, unlike more stable oxazoles.

Q & A

Q. What are the recommended synthetic routes for 1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of precursor amines with oxazole-forming reagents. A plausible method includes reacting 3-methyl-1,2-oxazole-5-carbaldehyde with ethylenediamine under acidic catalysis, followed by reduction of the intermediate Schiff base. Yield optimization requires precise control of temperature (70–90°C) and pH (4–6), as excess acid may hydrolyze the oxazole ring. Alternative routes employ microwave-assisted synthesis to reduce reaction times by 40–60% .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?

Key techniques include:

- ¹H/¹³C NMR : To confirm the oxazole ring (δ 6.2–6.5 ppm for the oxazole proton) and amine group (δ 1.8–2.2 ppm for methylene protons adjacent to NH₂).

- IR Spectroscopy : Stretching vibrations at 1650–1680 cm⁻¹ (C=N) and 3300–3500 cm⁻¹ (NH₂).

- Mass Spectrometry : Molecular ion peak at m/z 140.2 (free base) and fragmentation patterns to verify substituent positions.

Contradictions (e.g., unexpected splitting in NMR) may arise from tautomerism or impurities; 2D NMR (COSY, HSQC) or X-ray crystallography resolves these ambiguities .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Kinase Inhibition : Fluorescence-based ATP-competitive assays targeting VEGFR2 or EGFR, given structural similarity to oxadiazole-based kinase inhibitors .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess safety thresholds .

Advanced Research Questions

Q. How can researchers address conflicting data in structure-activity relationship (SAR) studies involving substituent modifications?

- Systematic Substitution : Introduce electron-withdrawing/donating groups (e.g., halogens, methoxy) at the oxazole’s 3-methyl position and compare bioactivity trends.

- Computational Modeling : Use DFT calculations or molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases).

- Crystallographic Validation : Resolve co-crystal structures with target enzymes to identify critical hydrogen bonds (e.g., oxazole N-O interactions with active-site residues) .

Q. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?

- Salt Formation : Convert the free amine to a hydrochloride salt (as in ) to enhance aqueous solubility and reduce degradation.

- pH Buffering : Use phosphate-buffered saline (pH 7.4) for storage to prevent amine protonation-induced aggregation.

- Lyophilization : Stabilize the compound in lyophilized form for long-term storage, reconstituting in DMSO immediately before use .

Q. How can crystallographic disorder in the oxazole ring be resolved during X-ray structure determination?

- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve electron density maps.

- Refinement Tools : Apply SHELXL (TWIN/BASF commands) to model disorder, and validate with Rfree convergence.

- Hydrogen Bond Analysis : Use Mercury (CCDC) to identify stabilizing interactions (e.g., N–H⋯O) that reduce thermal motion .

Q. What methodologies validate the compound’s mechanism of action in enzyme inhibition assays?

- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to confirm target engagement.

- Western Blotting : Assess downstream signaling markers (e.g., phosphorylated ERK for kinase inhibitors) in cell-based models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.